6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione involves the condensation of lumazine derivatives with ribityl side chains. The reaction typically requires acidic or basic conditions to facilitate the formation of the pteridine ring .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified bacteria or fungi. These microorganisms are engineered to produce the compound in large quantities, which is then extracted and purified for various applications .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by acting as a cofactor for various enzymes. It participates in redox reactions, transferring electrons and facilitating the conversion of substrates into products. The molecular targets include enzymes involved in nucleotide and amino acid metabolism, as well as those in the electron transport chain .
Comparison with Similar Compounds
Riboflavin (Vitamin B2): Shares a similar structure and function, acting as a cofactor in redox reactions.
Lumazine: Another pteridine derivative with similar biochemical roles.
Uniqueness: 6,7-Dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione is unique due to its specific ribityl side chain, which enhances its solubility and bioavailability compared to other pteridine derivatives .
Properties
IUPAC Name |
6,7-dimethyl-8-(2,3,4,5-tetrahydroxypentyl)pteridine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXRJZUAJBNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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